molecular formula C10H6N4O6 B144795 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone CAS No. 112537-96-9

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone

Cat. No.: B144795
CAS No.: 112537-96-9
M. Wt: 278.18 g/mol
InChI Key: LIELVKLOFLWIGJ-YDWXAUTNSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Metabolic and Photochemical Applications

Metabolic and Photochemical Hydroxylation : The compound, 5-nitro-2-furancarboxaldehyde, has been linked to metabolic and photochemical hydroxylation processes. A study demonstrated the isolation of specific potassium salt derivatives from the urine of rats fed with nitrofurantoin, and photochemical synthesis of aldehyde and its hydroxylamine, oxazolidinone, and imidazolidinedione derivatives. These compounds are mainly in the aci-nitro form and are indicative of the compound's metabolic and photochemical activity (Olivard et al., 1976).

Antimicrobial and Tuberculostatic Activity

Antimicrobial and Tuberculostatic Activity : Hydrazones derived from 5-nitro-2-furancarboxaldehyde have shown varying degrees of antimicrobial activity, including significant tuberculostatic activity. Compounds synthesized exhibited significant activity against Gram-positive bacteria, and specific derivatives showed promise as guiding structures for future research in antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).

Trypanocidal Activity

In Vitro Trypanocidal Activity : Nifurtimox, a hydrazone of 5-nitro-2-furaldehyde, is known for its therapeutic use against Trypanosoma infections. Research indicated that certain derivatives of 5-nitro-2-furaldehyde with adamantane alkanohydrazides exhibited significant in vitro trypanocidal activity, with some compounds showing over 20 times the activity of nifurtimox. These findings suggested potential for developing potent trypanocidal agents (Foscolos et al., 2016).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone are not fully understood due to the limited available research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context within a biochemical reaction .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone vary with different dosages in animal models

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(E)-1-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIELVKLOFLWIGJ-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036427
Record name 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736-53-8
Record name 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501036427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
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2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
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2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
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2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
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2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
Reactant of Route 6
2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
Customer
Q & A

Q1: What is the main focus of the research paper "The detection and determination of 5-nitro-2-furfuraldazine in nitrofurazone"?

A1: While the abstract isn't available, the title suggests that the research focuses on developing analytical methods to detect and quantify the presence of 5-Nitro-2-furfuraldazine within nitrofurazone []. This implies that 5-Nitro-2-furfuraldazine might be a potential impurity or degradation product of nitrofurazone. The study likely delves into the analytical techniques employed to differentiate and quantify these two compounds.

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